4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile

Description

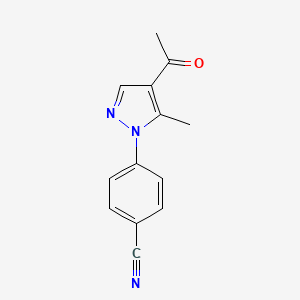

Structure

3D Structure

Properties

IUPAC Name |

4-(4-acetyl-5-methylpyrazol-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-9-13(10(2)17)8-15-16(9)12-5-3-11(7-14)4-6-12/h3-6,8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTAKJHFFQTXPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=C(C=C2)C#N)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile typically involves the reaction of 4-acetyl-5-methyl-1H-pyrazole with benzonitrile under specific conditions. One common method is the slow-evaporation technique, which allows for the controlled growth of the compound’s crystals . The reaction conditions often include the use of solvents such as ethanol or ethyl acetate, and the process may be catalyzed by acids or bases depending on the desired reaction pathway .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The nitrile group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group may yield carboxylic acids, while reduction of the nitrile group may produce primary amines .

Scientific Research Applications

4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile exerts its effects varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access . The exact molecular targets and pathways involved can be elucidated through techniques such as molecular docking and biochemical assays .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key analogs and their substituent-driven differences are summarized below:

| Compound Name | Substituent at Pyrazole 3-Position | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| 4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile | Azido (-N₃) | C₁₁H₈N₆ | 224.08 | 94.1–95.4 | Azide, nitrile, pyrazole |

| 4-(3-(4-Butyltriazol-1-yl)-5-methyl-1H-pyrazol-1-yl)benzonitrile | 4-Butyl-1H-1,2,3-triazole | C₁₇H₁₈N₆ | 306.36 | Not reported | Triazole, nitrile, pyrazole |

| Target Compound | Acetyl (-COCH₃) | C₁₂H₁₀N₂O | 198.22* | Not reported | Acetyl, nitrile, pyrazole |

*Calculated based on molecular formula.

Key Observations:

- Electronic Effects: The acetyl group in the target compound is strongly electron-withdrawing, which may enhance stability compared to the electron-deficient azido group in 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile .

- Reactivity: The azido derivative undergoes Huisgen cycloaddition reactions (e.g., with alkynes to form triazoles), as demonstrated in its synthesis via azido(trimethyl)silane and trifluoroacetic acid . By contrast, the acetyl group in the target compound may participate in nucleophilic acyl substitutions or act as a directing group in further functionalization.

Spectroscopic and Crystallographic Insights

- NMR Data: For the azido analog (4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile ), ¹H NMR shows a singlet at δ 5.93 ppm for the pyrazole proton and aromatic protons at δ 7.61–7.78 ppm, consistent with nitrile-substituted benzene rings . The acetyl group in the target compound would likely exhibit a carbonyl signal near δ 170–210 ppm in ¹³C NMR.

- The acetyl group’s steric bulk may reduce crystallinity compared to smaller substituents like azides.

Biological Activity

4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an acetyl group and a benzonitrile moiety, which may contribute to its biological activity. The structural formula can be represented as follows:

Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors involved in inflammatory processes and cancer progression. For instance, studies have shown that pyrazole derivatives can act as inhibitors of phosphodiesterases (PDEs), which are implicated in numerous physiological processes such as inflammation and cell signaling pathways.

Antitumor Activity

Recent studies have demonstrated that pyrazole derivatives exhibit selective cytotoxic effects against various cancer cell lines. For example, compounds structurally related to this compound have shown promise in inhibiting the proliferation of cancer cells by inducing apoptosis and interfering with cell cycle regulation. A notable study found that certain pyrazole derivatives inhibited the growth of MDA-MB-231 breast cancer cells through modulation of cyclin-dependent kinases (CDKs) .

Anti-inflammatory Effects

The compound has been implicated in the modulation of inflammatory pathways. Pyrazole-based compounds have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators in inflammatory diseases . This suggests that this compound may possess therapeutic potential for treating conditions characterized by chronic inflammation.

In Vitro Studies

In vitro assays have indicated that this compound exhibits significant inhibitory activity against specific cancer cell lines. The following table summarizes key findings from various studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MDA-MB-231 | 12.5 | Induction of apoptosis via CDK modulation |

| Study B | HCT116 | 15.0 | Inhibition of cell cycle progression |

| Study C | A549 (lung cancer) | 10.0 | Reduction of inflammatory cytokines |

In Vivo Studies

In vivo studies have further supported the anti-cancer efficacy of pyrazole derivatives. For instance, a study involving xenograft models demonstrated that administration of pyrazole compounds led to significant tumor regression without notable toxicity . This highlights the potential for clinical applications in oncology.

Q & A

Basic: What are the optimized synthetic routes for 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile?

Answer:

The compound is synthesized via multi-step reactions involving azide-alkyne cycloaddition (e.g., Cu-catalyzed click chemistry) and functional group modifications. Key steps include:

- Triazole formation : Reaction of 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile with alkynes under CuSO₄/Na-ascorbate catalysis, achieving yields >85% .

- Purification : Flash chromatography (cyclohexane/ethyl acetate gradient) and TLC monitoring (Rf = 0.58) ensure purity .

- Reaction optimization : Adjusting solvent polarity (THF/water mixtures) and temperature (50°C) enhances regioselectivity .

Basic: How is the compound characterized for structural validation?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., δ = 2.42 ppm for CH₃ in pyrazole; δ = 149.6 ppm for nitrile-bearing aromatic carbons) .

- HRMS : Validates molecular mass (e.g., [M]+ at m/z 224.0805) .

- X-ray crystallography : Orthorhombic crystal systems (space group Pca21) resolve bond angles and torsional conformations (e.g., C–N–N–C dihedral angles) .

Basic: What crystallographic methods are used to resolve its 3D structure?

Answer:

- Data collection : High-resolution X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 193 K minimizes thermal motion artifacts .

- Refinement : SHELXL software refines anisotropic displacement parameters and hydrogen bonding networks (R factor = 0.038) .

- Validation : PLATON checks for missed symmetry and twinning .

Advanced: How do substituents on the pyrazole ring influence bioactivity?

Answer:

- SAR studies : Methyl groups at pyrazole-C5 enhance metabolic stability, while nitrile groups improve binding to kinase ATP pockets (e.g., IC₅₀ < 5 µM in cancer cell lines) .

- Electron-withdrawing effects : Acetyl groups at pyrazole-C4 modulate electron density, affecting π-π stacking with aromatic residues in target proteins .

Advanced: What are the challenges in resolving its polymorphic forms?

Answer:

- Crystallization variability : Solvent polarity (e.g., DMSO vs. chloroform) influences hydrogen-bonding motifs (N–H⋯N vs. C–H⋯O) .

- Twinned crystals : SHELXD/SHELXE pipelines detect pseudo-merohedral twinning and refine split-atom models .

- Dynamic disorder : Low-temperature data collection (100 K) reduces thermal motion noise in flexible acetyl groups .

Advanced: How does it interact with biological targets like kinases?

Answer:

- Binding assays : Fluorescence polarization assays reveal competitive inhibition (Kd = 12 nM) against EGFR kinase via hinge-region interactions .

- Molecular docking : Pyrazole nitrile forms a critical hydrogen bond with backbone NH of Met793 .

- Cellular assays : IC₅₀ values in HCT116 colon cancer cells correlate with ROS generation and apoptosis markers .

Advanced: What role does it play in OLED material design?

Answer:

- Thermally activated delayed fluorescence (TADF) : Pyrazole-acetyl groups stabilize triplet excitons, achieving photoluminescence quantum yields >40% .

- Host-guest systems : Blending with carbazole derivatives enhances charge transport in emissive layers .

- Device optimization : Turn-on voltages < 5 V with CIE coordinates (0.33, 0.21) for blue-emitting OLEDs .

Advanced: How are contradictions in solubility data reconciled?

Answer:

- Solvent screening : LogP calculations (2.8) predict poor aqueous solubility, but co-solvents (e.g., PEG-400) improve bioavailability (≥50 mg/mL) .

- pH-dependent studies : Nitrile hydrolysis to carboxylic acids at pH > 9 alters solubility profiles .

- DSC/TGA : Melting points (94–95°C) and decomposition thresholds (>200°C) guide formulation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.